5-Fluoro-2-(hydroxymethyl)benzonitrile

Catalog No.
S13469729
CAS No.
M.F
C8H6FNO
M. Wt
151.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-(hydroxymethyl)benzonitrile

Product Name

5-Fluoro-2-(hydroxymethyl)benzonitrile

IUPAC Name

5-fluoro-2-(hydroxymethyl)benzonitrile

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C8H6FNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,11H,5H2

InChI Key

YFKQAEOUCDGOGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C#N)CO

5-Fluoro-2-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6FNOC_8H_6FNO and a molecular weight of 151.14 g/mol. This compound features a fluorine atom, a hydroxymethyl group (-CH2OH), and a nitrile group (-C≡N) attached to a benzene ring. Its unique structure allows for diverse chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science .

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid, resulting in 5-fluoro-2-carboxybenzonitrile.
  • Reduction: The nitrile group can be reduced to an amine, yielding 5-fluoro-2-(aminomethyl)benzonitrile.
  • Substitution Reactions: The fluorine atom can be substituted with various nucleophiles, such as amines or thiols, leading to different derivatives of the compound.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution.

The biological activity of 5-Fluoro-2-(hydroxymethyl)benzonitrile has garnered interest primarily in the context of its potential as a pharmaceutical agent. Preliminary studies suggest that it may interact with specific enzymes and metabolic pathways, although detailed mechanisms of action remain under investigation. Its structural features may enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies .

The synthesis of 5-Fluoro-2-(hydroxymethyl)benzonitrile typically involves multiple steps:

  • Starting Material: The synthesis often begins with 3-cyano-4-fluorobenzoic acid.
  • Reagents: Key reagents include 1,1'-carbonyldiimidazole and sodium tetrahydroborate.
  • Reaction Conditions: The reaction is conducted in tetrahydrofuran at controlled temperatures (0 - 20 °C).
  • Purification: After the reaction, the product is purified using techniques such as flash column chromatography .

This method yields the desired compound with satisfactory purity and yield.

5-Fluoro-2-(hydroxymethyl)benzonitrile has several notable applications:

  • Pharmaceutical Intermediates: It serves as a building block in the synthesis of more complex pharmaceutical compounds.
  • Chemical Research: Its unique properties make it valuable in studying enzyme interactions and metabolic pathways.
  • Specialty Chemicals Production: It can be used in the production of specialty chemicals due to its reactive functional groups .

Interaction studies involving 5-Fluoro-2-(hydroxymethyl)benzonitrile focus on its binding affinity with various biological targets, particularly enzymes involved in drug metabolism. Understanding these interactions is crucial for assessing its pharmacokinetics and potential therapeutic effects. Preliminary findings indicate that modifications to its structure could significantly influence its biological activity and efficacy .

Several compounds share structural similarities with 5-Fluoro-2-(hydroxymethyl)benzonitrile, each possessing unique properties:

Compound NameCAS NumberSimilarity Index
2-Fluoro-5-methylbenzonitrile77532-79-70.92
3-Cyano-4-fluorobenzyl alcohol1021871-34-00.90
4-Fluoro-3-hydroxybenzonitrile186590-04-50.88
5-Fluoro-2-hydroxybenzonitrile91407-41-90.90

Uniqueness

The uniqueness of 5-Fluoro-2-(hydroxymethyl)benzonitrile lies in the combination of both a hydroxymethyl group and a nitrile group on the benzene ring. This specific arrangement allows for a broader range of

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

151.043341977 g/mol

Monoisotopic Mass

151.043341977 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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